(R)-1-Boc-3-aminopiperidine
Overview
Description
®-1-Boc-3-aminopiperidine is a chiral piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The Boc group serves as a protective moiety, preventing unwanted reactions at the nitrogen site during various synthetic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-3-aminopiperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-3-aminopiperidine.
Protection: The amino group of ®-3-aminopiperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting ®-1-Boc-3-aminopiperidine is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of ®-1-Boc-3-aminopiperidine follows similar steps but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to streamline the synthesis and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: ®-1-Boc-3-aminopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is retained, and other functional groups are introduced at different positions on the piperidine ring.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can be used in peptide coupling reactions, where the Boc-protected amine reacts with carboxylic acids or their derivatives to form amide bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Coupling Reactions: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).
Major Products:
Substitution Reactions: Various substituted piperidine derivatives.
Deprotection Reactions: ®-3-aminopiperidine.
Coupling Reactions: Boc-protected peptides or amides.
Scientific Research Applications
®-1-Boc-3-aminopiperidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the preparation of peptide-based probes and inhibitors for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-Boc-3-aminopiperidine is primarily related to its role as a synthetic intermediate. The Boc group protects the amine functionality, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, depending on the specific application.
Comparison with Similar Compounds
(S)-1-Boc-3-aminopiperidine: The enantiomer of ®-1-Boc-3-aminopiperidine, differing in the spatial arrangement of atoms.
1-Boc-4-aminopiperidine: A structural isomer with the Boc group at the 4-position.
1-Boc-2-aminopiperidine: Another structural isomer with the Boc group at the 2-position.
Uniqueness: ®-1-Boc-3-aminopiperidine is unique due to its specific stereochemistry, which can influence the biological activity and selectivity of the final products synthesized from it. The position of the Boc group also affects the reactivity and synthetic utility of the compound.
Properties
IUPAC Name |
tert-butyl (3R)-3-aminopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQXKEBCONUWCL-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363570 | |
Record name | (R)-1-Boc-3-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188111-79-7 | |
Record name | (R)-1-Boc-3-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(â??)-3-Amino-1-Boc-piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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